Home > Products > Screening Compounds P66833 > 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide
3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide -

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

Catalog Number: EVT-12583965
CAS Number:
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide structure with methoxy substituents and a thiazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various organic reactions, often starting from readily available precursors such as dimethoxybenzoic acid and thiazole derivatives. Research indicates that similar compounds have been synthesized for their antioxidant and antibacterial activities, highlighting the potential of benzamide derivatives in pharmaceutical applications .

Classification

3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide is classified as an organic compound, specifically a substituted benzamide. Its structural components include:

  • Benzamide: A compound derived from benzoic acid where an amine group replaces the hydroxyl group.
  • Thiazole Ring: A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Methoxy Groups: Functional groups (-OCH₃) that enhance solubility and biological activity.
Synthesis Analysis

Methods

The synthesis of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step processes:

  1. Formation of the Thiazole Ring: This can be achieved via the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides under basic conditions.
  2. Coupling Reaction: The thiazole derivative is subsequently coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Technical Details

The synthetic routes may vary based on available reagents and desired yields. Industrial methods could employ automated reactors and continuous flow chemistry to optimize production efficiency while ensuring high purity through techniques such as recrystallization and chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₃O₂S
  • Molecular Weight: Approximately 253.31 g/mol
  • Structural Features:
    • Two methoxy groups located at positions 3 and 4 on the benzene ring.
    • A thiazole ring attached via an amide linkage.

Data

Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure. For example, NMR can provide insights into the chemical environment of hydrogen atoms in the methoxy groups and aromatic system.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide can participate in various chemical reactions:

  • Oxidation: The methoxy groups may be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The benzamide moiety can be reduced to form corresponding amines.
  • Substitution Reactions: Electrophilic aromatic substitution can occur on the aromatic rings.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
  • Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Mechanism of Action

The mechanism of action for 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, leading to alterations in cellular processes and signaling pathways. This characteristic makes it a candidate for further investigation in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the thiazole ring and aromatic system.

Relevant analyses often include melting point determination, solubility tests, and reactivity assessments under various conditions .

Applications

3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases due to its unique structure and biological activity.
  • Antioxidant Research: Investigated for its ability to scavenge free radicals and protect against oxidative stress .
  • Antibacterial Studies: Evaluated for effectiveness against various bacterial strains, showing promising results in preliminary studies .
Introduction to the Chemotype and Research Significance

The benzamide-thiazole hybrid scaffold represents a privileged structure in contemporary medicinal chemistry, with 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide serving as a prototypical molecular architecture for probing diverse biological pathways. Characterized by a planar benzamide core and electron-rich thiazole heterocycle, this chemotype enables precise molecular recognition across enzyme classes and receptor families. The strategic incorporation of 3,4-dimethoxy substituents enhances electron-donating capacity and membrane permeability while the thiazole nitrogen provides critical hydrogen-bonding functionality. Within drug discovery ecosystems, such hybrid structures bridge the chemical space between natural product complexity and synthetic tractability, enabling systematic exploration of structure-activity relationships (SAR) across therapeutic areas. Their modular synthesis facilitates rapid analogue generation, positioning these compounds as versatile tools for addressing persistent challenges in oncology, infectious diseases, and CNS disorders.

Structural Taxonomy of Benzamide-Thiazole Hybrid Pharmacophores

The benzamide-thiazole pharmacophore exhibits significant structural plasticity, with 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide occupying a distinct region of chemical space defined by three key domains:

  • Benzamide Region: The 3,4-dimethoxy configuration creates an electron-rich aromatic system with hydrogen-bond acceptor capacity. This contrasts with monosubstituted (e.g., 4-methoxy) or halogenated variants that exhibit different electronic profiles.
  • Linker Motif: Direct amide bond conjugation provides conformational restriction and planarity, enhancing target engagement specificity compared to alkyl-linked analogues.
  • Thiazole Region: The unsubstituted thiazol-2-yl group serves as a hydrogen-bond acceptor site, with C5 protonation modulating electronic properties.

Table 1: Structural Variations in Benzamide-Thiazole Hybrid Pharmacophores

Compound IdentifierBenzamide SubstituentsThiazole C-SubstituentsKey Structural Distinctions
3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide (Core)3,4-di-OCH₃HPrototype with balanced electronics & planarity
3,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide [3]3,4-di-OCH₃4-(4-NO₂-C₆H₄)Extended conjugation via C4-aryl; enhanced electron deficiency
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide [4]H4-(3,4-(CH₃)₂C₆H₃)Hydrophobic bulk without electronic modulation
3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide [2]3,4-di-OCH₃ (sulfonamide)4-(3-NO₂-C₆H₄)Sulfonamide linker altering geometry & electronics

These structural permutations significantly influence physicochemical parameters. The prototype 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide exhibits calculated logP ~2.1 and polar surface area ~80 Ų, conferring superior membrane permeability versus nitroaryl derivatives (logP >4) [3]. The planarity index (<15° dihedral angle) enables deep pocket penetration in enzymatic targets, while rotational barriers (~15 kcal/mol) stabilize bioactive conformations. X-ray crystallography of analogues reveals intramolecular hydrogen bonding between thiazole-N and amide-NH, creating semi-rigid conformers essential for selective target engagement.

Contextualizing the Compound within Heterocyclic Drug Discovery Paradigms

3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide exemplifies the strategic integration of biologically validated motifs in rational drug design:

  • Kynurenine Pathway Modulation: Structural analogues like Ro 61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide) demonstrate potent kynurenine 3-monooxygenase (KMO) inhibition (IC₅₀ ~35 nM) through chelation of the enzyme's iron center [2]. The prototype benzamide shares critical pharmacophore elements—dimethoxy aromatic system and thiazole coordination site—enabling exploration of neuroprotective mechanisms in Huntington's and Alzheimer's models.

  • Kinase Inhibition Scaffolds: Patent literature reveals benzamide-thiazoles as Rho-kinase inhibitors with IC₅₀ values <100 nM. The 3,4-dimethoxy configuration specifically enhances ATP-pocket occupancy via CH-π interactions with hydrophobic residues [5]. Molecular hybridization techniques have yielded compounds like 3-chloro-4-methoxy-N-[[3-[[(6S)-6-morpholin-4-yl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]carbamoyl]phenyl]methyl]benzamide showing >50-fold selectivity over PKA and PKC isoforms.

  • Anticancer Applications: Recent studies demonstrate that 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives exhibit potent ROR1 inhibition (Kd ~0.4 μM), suppressing NSCLC cell migration through Wnt pathway disruption . The conserved benzamide-thiazole axis serves as a core scaffold for structural optimization toward receptor tyrosine kinase inhibition.

Table 2: Biological Target Engagement of Benzamide-Thiazole Hybrids

Biological TargetRepresentative CompoundActivityTherapeutic Application
Kynurenine 3-monooxygenaseRo 61-8048 [2]IC₅₀ = 35 nMNeurodegenerative disorders
ROR1 receptor tyrosine kinase3-(2-aminobenzo[d]thiazol-5-yl)benzamide Kd = 0.4 μMNon-small cell lung cancer
Rho-associated kinaseBenzamide-thiazole derivatives [5]IC₅₀ < 100 nMCardiovascular disease, glaucoma
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase)Benzothiazole carboxamides [8]MIC = 0.06 μg/mLTuberculosis

The scaffold's versatility is evidenced by synthetic accessibility via Hantzsch thiazole synthesis (60-85% yields) and Buchwald-Hartwig amidation [6], enabling rapid library generation. Microwave-assisted methods achieve >90% purity in minutes, facilitating high-throughput screening campaigns.

Unmet Therapeutic Needs Addressed by Thiazole-Benzamide Hybrid Architectures

The molecular architecture of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide enables targeted intervention in therapeutic areas with critical innovation gaps:

  • Oncology Drug Resistance: Derivatives overcome tyrosine kinase inhibitor resistance in NSCLC through ROR1 inhibition—a target absent in normal adult tissues but overexpressed in malignant cells . Hybrids demonstrate dual inhibition of migration (IC₅₀ ~3.2 μM) and invasion (IC₅₀ ~5.1 μM) pathways unaddressed by EGFR-focused therapies.

  • Multidrug-Resistant Infections: Benzothiazole carboxamides exhibit sub-μg/mL activity against M. tuberculosis DprE1 mutants resistant to rifampicin and isoniazid [8]. The 3,4-dimethoxy configuration specifically enhances penetration through mycolic acid barriers, with lead compounds showing MIC₉₀ values of 0.12 μg/mL against XDR-TB clinical isolates.

  • CNS Disorders with Limited Options: KMO inhibition redirects kynurenine metabolism toward neuroprotective kynurenic acid, offering disease-modifying potential in refractory epilepsies where current palliatives control symptoms but not progression [6]. Thiazole-benzamides cross the blood-brain barrier (logBB >0.3) and attenuate quinolinic acid-induced excitotoxicity at 10 μM concentrations.

Table 3: Therapeutic Applications Enabled by Structural Features

Unmet NeedStructural SolutionMechanistic AdvantageDevelopment Status
MDR/XDR-TB therapeutics3,4-Dimethoxy benzamide penetration enhancerMycolic acid barrier penetrationPreclinical (in vivo validation) [8]
NSCLC metastasis suppression2-Aminobenzo[d]thiazole-5-yl conjugationROR1-selective ATP-competitive inhibitionLead optimization
Refractory epilepsy modulationUnsubstituted thiazole coordination siteKynurenine aminotransferase activationTarget validation [6]
Kinase inhibitor resistanceHybrid benzamide-thiazole coreAllosteric kinase domain bindingPatent-protected [5]

These architectures address pharmacological challenges through optimized polypharmacology—simultaneous engagement of primary targets (e.g., ROR1 kinase) and disease-modifying pathways (e.g., kynurenine metabolism) with single molecular entities. The conserved molecular weight window (300-400 Da) maintains favorable Lipinski compliance while accommodating target-specific substituents, exemplified by the 4-nitrophenyl variant's enhanced antitumor efficacy (IC₅₀ 1.7 μM vs. 5.2 μM in parental scaffold) [3].

Properties

Product Name

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

IUPAC Name

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

InChI

InChI=1S/C12H12N2O3S/c1-16-9-4-3-8(7-10(9)17-2)11(15)14-12-13-5-6-18-12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

GDGIKZDIFNTCHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.